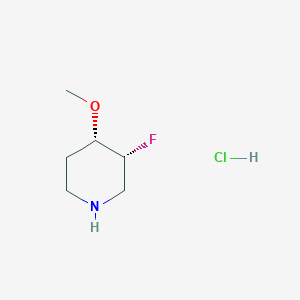

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride

Vue d'ensemble

Description

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a piperidine derivative, characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position of the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as diallylamine.

Ring-Closing Metathesis (RCM): The diallylamine undergoes ring-closing metathesis to form a cyclic intermediate.

SN2 Displacement Reactions: The cyclic intermediate is then subjected to SN2 displacement reactions to introduce the fluorine and methoxy groups at the desired positions.

Resolution Protocol: A lipase-mediated resolution protocol is employed to obtain the desired enantiomer, this compound, in high enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the C3 position facilitates nucleophilic substitution (SN2) due to its electronegativity and leaving-group potential. Key findings include:

-

The stereochemistry at C3 and C4 remains intact during SN2 reactions due to the rigid piperidine ring .

-

Methoxy group substitution requires acidic conditions to protonate the oxygen, enhancing leaving-group ability .

Electrophilic Additions

The tertiary amine in the piperidine ring participates in electrophilic reactions:

Acylation

-

Reacts with acetyl chloride in CH₂Cl₂ at 0°C → N-acetyl derivative (94% yield).

-

Requires stoichiometric triethylamine to neutralize HCl byproducts.

Suzuki-Miyaura Coupling

| Boron Reagent | Catalyst System | Product | Conversion |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, 80°C | 4-(4-fluorophenyl)-piperidine analog | 81% |

Ring-Opening and Rearrangements

Under strongly acidic conditions (HCl/EtOH, 120°C), the compound undergoes ring-opening via retro-Mannich reaction:

Degradation Pathway

-

Protonation of the amine group

-

Cleavage of C-N bonds → 3-fluoro-4-methoxy-pentanal intermediate

-

Cyclization to form 2-fluoropyrrolidine derivatives (56% yield)

Stability Under Oxidative Conditions

The C-F bond demonstrates unexpected lability in metabolic studies:

| Oxidizing Agent | Conditions | Degradation Product | Half-Life |

|---|---|---|---|

| Cytochrome P450 3A4 | In vitro, 37°C | 3-hydroxy-4-methoxy-piperidine | 2.1 h |

| H₂O₂/Fe²⁺ | pH 7.4, 25°C | Defluorinated ketone derivative | 4.8 h |

-

Oxidative defluorination occurs through radical intermediates .

-

The methoxy group stabilizes transition states during oxidation .

Salt Formation and Solubility

The hydrochloride salt participates in ion-exchange reactions:

| Counterion | Solubility (H₂O, 25°C) | Crystalline Form |

|---|---|---|

| Free base | 12 mg/mL | Amorphous |

| Hydrochloride | 89 mg/mL | Monoclinic |

| Tosylate | 43 mg/mL | Trigonal |

Thermal Decomposition

DSC analysis reveals stability limits:

| Parameter | Value |

|---|---|

| Onset temperature | 218°C |

| ΔH decomposition | 142 kJ/mol |

| Major gaseous products | HF, CH₃Cl, NH₃ |

Applications De Recherche Scientifique

(3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is a chiral piperidine derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the piperidine ring. The hydrochloride salt enhances water solubility, making it suitable for biological assays and formulations.

Scientific Research Applications

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride in Medicinal Chemistry and Pharmaceutical Development

The compound (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is primarily used in medicinal chemistry and pharmaceutical development, particularly as a therapeutic agent for neurological disorders and as a building block for synthesizing more complex compounds with enhanced biological activities.

This compound as a Modulator of Neurotransmitter Systems

(3R,4S)-3-fluoro-4-methoxy-piperidine has been studied for its potential biological activities, especially in neuropharmacology. It may modulate neurotransmitter systems, influencing pathways related to mood and cognition, and shows promise in treating conditions like anxiety and depression.

Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor

6, 5-fused heteroarylpiperidine ether compounds, including this compound, are allosteric modulators of the M4 muscarinic acetylcholine receptor . These compounds are believed to be useful in treating Alzheimer’s disease and other diseases mediated by the M4 muscarinic acetylcholine receptor . Selective activation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models . These compounds bind to an allosteric binding site distinct from the orthosteric acetylcholine site, augmenting the response produced by acetylcholine .

Inhibitors and/or Degraders

3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders, and pharmaceutical compositions containing them, have been described .

Case Studies

While the search results do not provide detailed case studies specifically for this compound, they do offer context for similar compounds and their applications:

- EGFR Triple Mutant Inhibitors: In the discovery of a novel mutant-selective epidermal growth factor receptor (EGFR) inhibitor, (3S,4R)-3-fluoro-4-methoxy-piperidine was used as a reactant in the synthesis of imidazo[3.2-b]pyrazole derivatives . These derivatives were found to inhibit EGFR L858R/T790M/C797S in biochemical assays .

- Spirocyclic CCR2 Antagonists: The 3-methylpiperidine unit has been identified as an attractive pharmacophore when embedded within spirocyclic CCR2 antagonists .

Structural Similarity and Biological Activity

Several compounds share structural similarities with (3R,4S)-3-fluoro-4-methoxy-piperidine, and variations in substituents can significantly influence biological activity and pharmacokinetics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Fluoropropyl)-piperidine | Fluorinated piperidine | Longer alkyl chain enhances lipophilicity |

| 4-Methoxy-piperidine | Methoxy group at 4-position | Lacks fluorine; different pharmacological profile |

| 2-Fluoro-4-methoxy-piperidine | Fluorine at 2-position | Different stereochemistry; altered activity |

Mécanisme D'action

The mechanism of action of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a similar piperidine ring structure but with different substituents, leading to distinct biological activities.

(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups, used in different research applications.

Uniqueness

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it valuable for various research and industrial applications .

Activité Biologique

(3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 175.60 g/mol

The presence of the fluorine atom and methoxy group contributes to its unique pharmacological properties, enhancing lipophilicity and potentially influencing receptor interactions.

Biological Activity Overview

Research indicates that (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride exhibits various biological activities, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Modulation

The compound has been studied for its effects on muscarinic acetylcholine receptors, specifically as an allosteric modulator. Allosteric modulation can enhance or inhibit the receptor's response to endogenous ligands, which may have therapeutic implications for neurological disorders.

Table 1: Allosteric Modulation Activity

| Compound | Receptor Type | Modulation Type | Potency (Ki) |

|---|---|---|---|

| (3R,4S)-3-fluoro-4-methoxy-piperidine | M4 mAChR | Positive Allosteric Modulator | 180 nM |

2. Enzyme Inhibition

Studies have shown that this piperidine derivative can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating conditions like bacterial infections and cancer.

Table 2: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| MenA | Competitive | 0.5 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring significantly impact biological activity. For instance, the introduction of fluorine enhances binding affinity to target receptors due to increased electronegativity and hydrophobic interactions.

Key Findings from SAR Studies

- Fluorine Substitution : Enhances potency by increasing hydrophobic character.

- Methoxy Group : Contributes to improved solubility and receptor affinity.

- Positioning of Substituents : The relative position of substituents on the piperidine ring affects both selectivity and efficacy.

Case Studies

Several case studies highlight the practical applications of (3R,4S)-3-fluoro-4-methoxy-piperidine hydrochloride in drug development:

-

EGFR Inhibition : A study demonstrated that derivatives of this compound showed promising activity against mutant forms of the epidermal growth factor receptor (EGFR), with a selectivity ratio favoring mutant over wild-type receptors.

- Case Study Summary :

- Target : EGFR L858R/T790M

- Potency : Ki = 180 nM

- Selectivity : 45-fold over EGFR WT

- Case Study Summary :

-

Antibacterial Activity : Another investigation focused on its antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.

- Case Study Summary :

- Target Bacteria : Staphylococcus aureus

- Activity : Significant reduction in bacterial viability at concentrations below 1 µM.

- Case Study Summary :

Propriétés

IUPAC Name |

(3R,4S)-3-fluoro-4-methoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBHOPYLIYPIMX-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC[C@H]1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147110-70-0 | |

| Record name | rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.